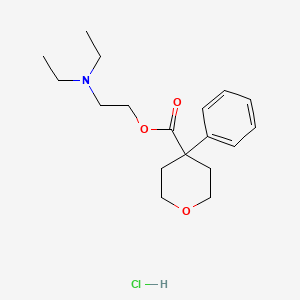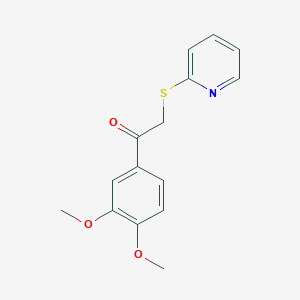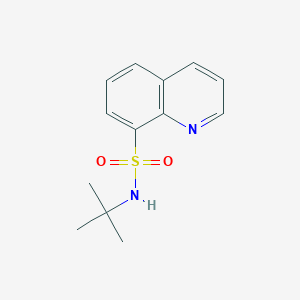
2-(diethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes both an oxane ring and a diethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride typically involves the reaction of 4-phenyloxane-4-carboxylic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles such as halides or hydroxides replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium halides (NaX) in aqueous or organic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Applications De Recherche Scientifique
2-(diethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can facilitate binding to active sites, while the oxane ring may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(diethylamino)ethyl 4-aminobenzoate (Procaine): A local anesthetic with a similar diethylaminoethyl group but different aromatic ring structure.
2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate: A structural analog with a dimethylamino group instead of a diethylamino group.
Uniqueness
2-(diethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride is unique due to its combination of an oxane ring and a diethylaminoethyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of stability, reactivity, and potential therapeutic effects.
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-3-19(4-2)12-15-22-17(20)18(10-13-21-14-11-18)16-8-6-5-7-9-16;/h5-9H,3-4,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTCDXKIPRSPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCOCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)
![4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide](/img/structure/B5576756.png)
![4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide](/img/structure/B5576759.png)
![N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5576765.png)

![4-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5576785.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(1H-pyrrol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5576787.png)
![2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5576794.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5576803.png)
![4-{3-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]propoxy}benzamide](/img/structure/B5576817.png)

![N-[2-(2,4-dimethylphenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5576826.png)
![N-[(3R*,4R*)-1-(2-chloro-4-fluorobenzoyl)-3-hydroxypiperidin-4-yl]pyridine-2-carboxamide](/img/structure/B5576827.png)
